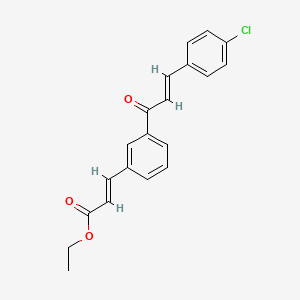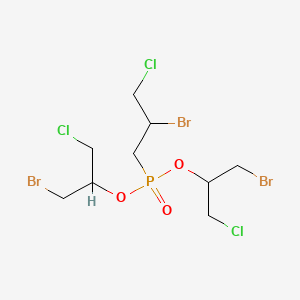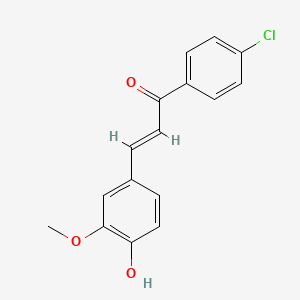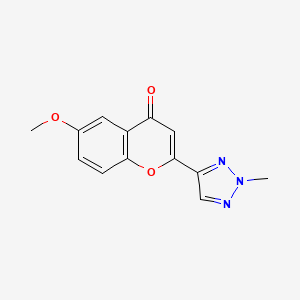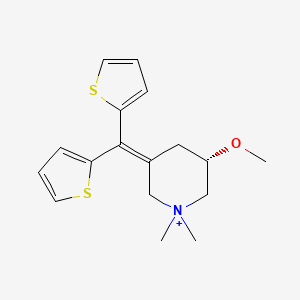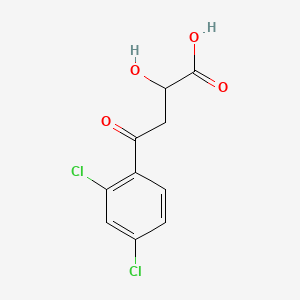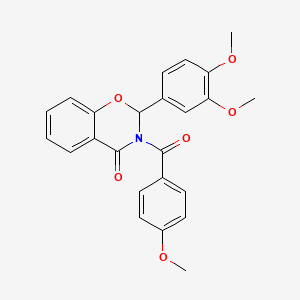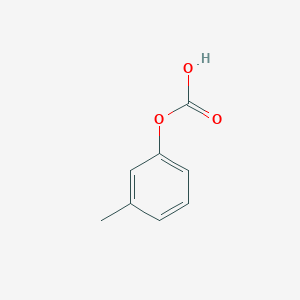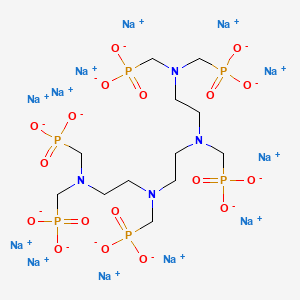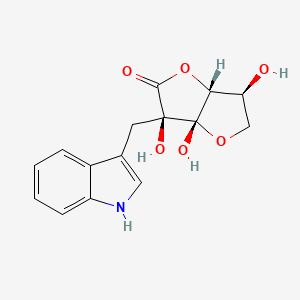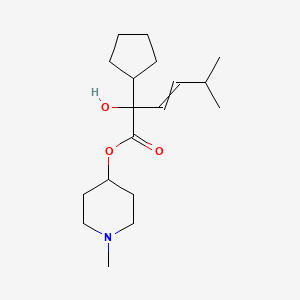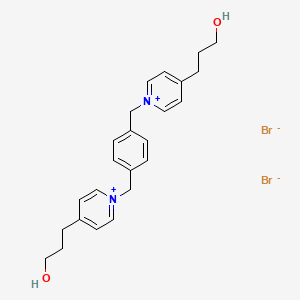
Pyridinium, 1,1'-(p-phenylenedimethylene)bis(4-(3-hydroxypropyl)-, dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(p-Phenylenedimethylene)bis(4-(3-hydroxypropyl)pyridinium bromide) is a synthetic organic compound that belongs to the class of pyridinium salts. This compound is characterized by the presence of two pyridinium rings connected by a p-phenylenedimethylene bridge, with each pyridinium ring substituted with a 3-hydroxypropyl group. The bromide ions serve as counterions to balance the positive charges on the pyridinium rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(p-Phenylenedimethylene)bis(4-(3-hydroxypropyl)pyridinium bromide) typically involves the following steps:
Formation of the p-phenylenedimethylene bridge: This can be achieved by reacting p-phenylenedimethanol with a suitable halogenating agent, such as phosphorus tribromide, to form p-phenylenedimethylene dibromide.
Quaternization of pyridine: The p-phenylenedimethylene dibromide is then reacted with 4-(3-hydroxypropyl)pyridine in the presence of a base, such as sodium hydroxide, to form the desired bis(pyridinium) salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(p-Phenylenedimethylene)bis(4-(3-hydroxypropyl)pyridinium bromide) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyridinium rings can be reduced to form dihydropyridine derivatives.
Substitution: The bromide ions can be substituted with other anions, such as chloride or iodide, through ion exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ion exchange reactions can be carried out using aqueous solutions of the desired anions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of dihydropyridine derivatives.
Substitution: Formation of new pyridinium salts with different counterions.
Aplicaciones Científicas De Investigación
1,1’-(p-Phenylenedimethylene)bis(4-(3-hydroxypropyl)pyridinium bromide) has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other pyridinium salts.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of materials with specific properties, such as ionic liquids and catalysts.
Mecanismo De Acción
The mechanism of action of 1,1’-(p-Phenylenedimethylene)bis(4-(3-hydroxypropyl)pyridinium bromide) involves its interaction with molecular targets, such as enzymes and receptors. The pyridinium rings can interact with negatively charged sites on proteins, affecting their function. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity and stability.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-(p-Phenylenedimethylene)bis(4-(3-hydroxypropyl)pyridinium chloride): Similar structure but with chloride as the counterion.
1,1’-(p-Phenylenedimethylene)bis(4-(3-hydroxypropyl)pyridinium iodide): Similar structure but with iodide as the counterion.
1,1’-(p-Phenylenedimethylene)bis(4-(3-hydroxypropyl)pyridinium sulfate): Similar structure but with sulfate as the counterion.
Uniqueness
1,1’-(p-Phenylenedimethylene)bis(4-(3-hydroxypropyl)pyridinium bromide) is unique due to its specific combination of pyridinium rings, p-phenylenedimethylene bridge, and bromide counterions. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Propiedades
Número CAS |
102584-24-7 |
|---|---|
Fórmula molecular |
C24H30Br2N2O2 |
Peso molecular |
538.3 g/mol |
Nombre IUPAC |
3-[1-[[4-[[4-(3-hydroxypropyl)pyridin-1-ium-1-yl]methyl]phenyl]methyl]pyridin-1-ium-4-yl]propan-1-ol;dibromide |
InChI |
InChI=1S/C24H30N2O2.2BrH/c27-17-1-3-21-9-13-25(14-10-21)19-23-5-7-24(8-6-23)20-26-15-11-22(12-16-26)4-2-18-28;;/h5-16,27-28H,1-4,17-20H2;2*1H/q+2;;/p-2 |
Clave InChI |
GTKJZIVBDJBGEE-UHFFFAOYSA-L |
SMILES canónico |
C1=CC(=CC=C1C[N+]2=CC=C(C=C2)CCCO)C[N+]3=CC=C(C=C3)CCCO.[Br-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


